molecular formula C16H14FN3O2S B2806686 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897472-41-2

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2806686
CAS No.: 897472-41-2
M. Wt: 331.37
InChI Key: JICCVKZFJYOGJM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a furan-2-yl group . These groups are common in many biologically active compounds, including drugs and other therapeutic agents .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step procedures involving coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with phenyl anthranilic acid to yield intermediate compounds, which are then treated with chloroethyl piperidine hydrochloride or chloroethyl morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .

Scientific Research Applications

Pharmacological Potential

Compounds structurally related to "(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone" have been investigated for their affinity towards dopamine and serotonin receptors, suggesting potential as antipsychotic agents. For example, a series of conformationally restricted butyrophenones, including compounds with similar structural motifs, demonstrated selective affinity for 5-HT(2A) receptors, indicating potential effectiveness as neuroleptic drugs (Raviña et al., 2000).

Corrosion Inhibition

Research has also highlighted the role of similar compounds in the corrosion inhibition of mild steel in acidic media. Studies have shown that compounds like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone and its derivatives can significantly increase the corrosion resistance of mild steel, with inhibition efficiencies up to 80%, suggesting their utility in industrial applications to protect metals from corrosion (Singaravelu et al., 2022).

Antimicrobial Activities

Derivatives of "this compound" have been synthesized and evaluated for their antimicrobial properties. For instance, novel bioactive heterocycles have been prepared and characterized, showing antiproliferative activity and engaging in intermolecular interactions that could be leveraged for developing new antimicrobial agents (Prasad et al., 2018).

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICCVKZFJYOGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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